![molecular formula C7H14ClNOS B13573206 1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)
1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1lambda4-Thia-7-azaspiro[3This compound belongs to the spirocyclic ethylamide family and is known for its kappa-opioid receptor agonist properties.
Méthodes De Préparation
The synthesis of 1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride involves several steps, typically starting with the formation of the spirocyclic core. The synthetic routes often include:
Cyclization Reactions: These reactions form the spirocyclic structure, which is a key feature of the compound.
Hydrochloride Formation: The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thia-aza ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to different reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which can introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its kappa-opioid receptor agonist properties make it a valuable tool for studying pain pathways and receptor interactions.
Medicine: Potential therapeutic applications include pain management and treatment of certain neurological disorders.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride involves its interaction with kappa-opioid receptors in the brain. By binding to these receptors, the compound can modulate pain signals and other neurological pathways. The specific molecular targets and pathways involved are still under investigation, but its effects on kappa-opioid receptors are well-documented .
Comparaison Avec Des Composés Similaires
1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride can be compared to other spirocyclic compounds, such as:
1-thia-7-azaspiro[3.5]nonane hydrochloride: Similar in structure but may have different receptor affinities and biological activities.
TAN-67: Another kappa-opioid receptor agonist with a different spirocyclic core.
The uniqueness of this compound lies in its specific receptor interactions and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H14ClNOS |
|---|---|
Poids moléculaire |
195.71 g/mol |
Nom IUPAC |
1λ4-thia-7-azaspiro[3.5]nonane 1-oxide;hydrochloride |
InChI |
InChI=1S/C7H13NOS.ClH/c9-10-6-3-7(10)1-4-8-5-2-7;/h8H,1-6H2;1H |
Clé InChI |
BXJOZBHLNIMFSI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCS2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Aminomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13573123.png)
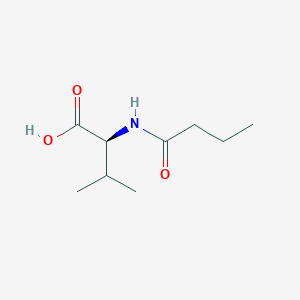

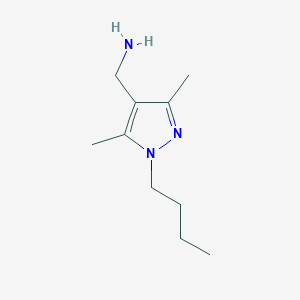
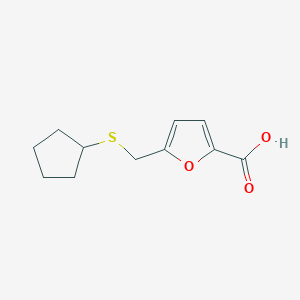
![Hexahydro-2h-furo[3,2-b]pyrrole](/img/structure/B13573154.png)
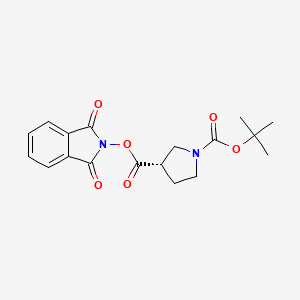
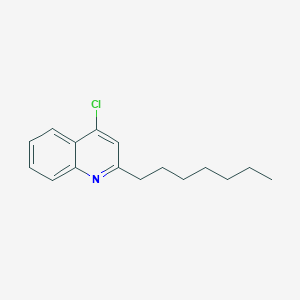
![rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride](/img/structure/B13573171.png)


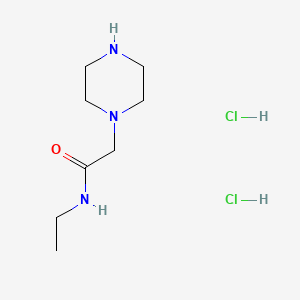
![2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one](/img/structure/B13573199.png)

